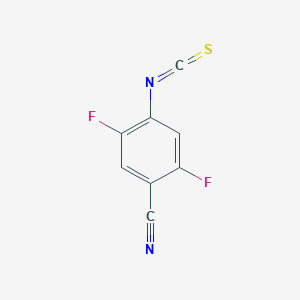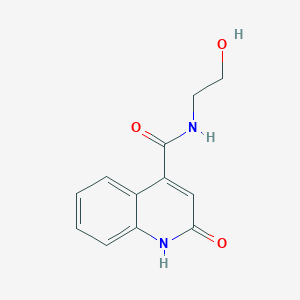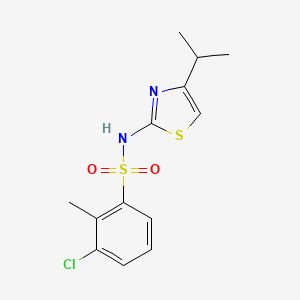
(R)-3-((tert-butyldimethylsilyl)oxy)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(tert-Butyldimethylsiloxy)-1-butanol is an organic compound that features a tert-butyldimethylsiloxy group attached to a butanol backbone. This compound is often used in organic synthesis due to its unique reactivity and stability. The tert-butyldimethylsiloxy group serves as a protecting group for alcohols, making it a valuable tool in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsiloxy)-1-butanol typically involves the protection of the hydroxyl group in butanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Butanol+TBDMS-Cl→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(tert-Butyldimethylsiloxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be employed to remove the tert-butyldimethylsiloxy group, often using reagents like TBAF (Tetrabutylammonium fluoride).
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Forms alkanes.
Substitution: Forms the deprotected alcohol.
Aplicaciones Científicas De Investigación
®-3-(tert-Butyldimethylsiloxy)-1-butanol is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-3-(tert-Butyldimethylsiloxy)-1-butanol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsiloxy group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.
Comparación Con Compuestos Similares
Similar Compounds
- (tert-Butyldimethylsiloxy)acetaldehyde
- 4-(tert-Butyldimethylsiloxy)benzaldehyde
- N-(tert-Butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole
Uniqueness
®-3-(tert-Butyldimethylsiloxy)-1-butanol is unique due to its specific structure, which combines the stability of the tert-butyldimethylsiloxy group with the reactivity of the butanol backbone. This combination makes it particularly useful in protecting alcohols during complex synthetic procedures .
Propiedades
Fórmula molecular |
C10H24O2Si |
|---|---|
Peso molecular |
204.38 g/mol |
Nombre IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m1/s1 |
Clave InChI |
PIWCWAVOQLFTBN-SECBINFHSA-N |
SMILES isomérico |
C[C@H](CCO)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(CCO)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Tert-butyl)phenyl]-4-hydroxy-1-cyclohexanone](/img/structure/B8361289.png)

![Ethyl 2-{[2-(1-cyclohexen-1-yl)ethyl]amino}nicotinate](/img/structure/B8361310.png)
![2-[2-(4-Fluorophenyl)ethoxy]ethyl methanesulfonate](/img/structure/B8361317.png)


![(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B8361345.png)





